molecular formula C6H9BF3K B1425691 Potassium cyclohex-1-en-1-yltrifluoroborate CAS No. 1186667-20-8

Potassium cyclohex-1-en-1-yltrifluoroborate

Cat. No. B1425691
M. Wt: 188.04 g/mol
InChI Key: HGMUFAMKMWVCQO-UHFFFAOYSA-N
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Description

Potassium cyclohex-1-en-1-yltrifluoroborate is a chemical compound with the molecular formula C6H9BF3K . It is used in various scientific research areas, such as organic synthesis.


Molecular Structure Analysis

The molecular structure of Potassium cyclohex-1-en-1-yltrifluoroborate consists of a cyclohexene ring with a boron trifluoride group and a potassium ion .


Physical And Chemical Properties Analysis

Potassium cyclohex-1-en-1-yltrifluoroborate shares some properties with other members of the alkali metals family, being highly reactive . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Stereospecific Cross-Coupling

Potassium 1-(alkoxy/acyloxy)alkyltrifluoroborates have been synthesized and used in stereospecific Suzuki-Miyaura cross-coupling reactions, providing access to protected secondary alcohols with high yields while avoiding β-hydride elimination pathways. This method emphasizes the utility of potassium organotrifluoroborates in forming stereodefined products with complete retention of stereochemistry (Molander & Wisniewski, 2012).

Facile Installation of Heterocycles

The preparation and use of potassium heteroaryltrifluoroborates for the efficient cross-coupling to aryl and heteroaryl halides has been developed, showcasing the facilitation of installing heterocyclic building blocks onto preexisting organic frameworks. The resulting cross-coupled products were achieved with good to excellent yields, indicating a straightforward approach to diversifying organic molecules (Molander, Canturk, & Kennedy, 2009).

Aryl Alkynylations

Potassium alkynyltrifluoroborates have been employed in palladium-catalyzed cross-coupling reactions with aryl halides or triflates, providing a method for the synthesis of aryl alkynes. These alkynyltrifluoroborates are highlighted for their air and moisture stability, making them advantageous for applications in combinatorial chemistry (Molander, Katona, & Machrouhi, 2002).

Synthesis and Basicity of Cyclohexenyl Anions

Research into the electron transfer to perfluoro-1,3-dimethylcyclohexane has led to the formation of cyclohexenyl anions, which have been isolated and studied for their structural properties and dynamics. This work contributes to the understanding of the reactivity and stability of cyclohexenyl-based anions in organic synthesis (Chen & Lemal, 2004).

Safety And Hazards

The safety and hazards associated with Potassium cyclohex-1-en-1-yltrifluoroborate are not detailed in the available resources .

properties

IUPAC Name

potassium;cyclohexen-1-yl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h4H,1-3,5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMUFAMKMWVCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CCCCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717202
Record name Potassium (cyclohex-1-en-1-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium cyclohex-1-en-1-yltrifluoroborate

CAS RN

1186667-20-8
Record name Potassium (cyclohex-1-en-1-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1186667-20-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium cyclohex-1-en-1-yltrifluoroborate
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Potassium cyclohex-1-en-1-yltrifluoroborate
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Potassium cyclohex-1-en-1-yltrifluoroborate
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Potassium cyclohex-1-en-1-yltrifluoroborate
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Potassium cyclohex-1-en-1-yltrifluoroborate
Reactant of Route 6
Potassium cyclohex-1-en-1-yltrifluoroborate

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